4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a carboxamide group (-CONH2), a functional group that consists of a carbonyl (C=O) and an amine (NH2). The “2,6-dichlorobenzoyl” part suggests the presence of a benzene ring with chlorine atoms at the 2 and 6 positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dichlorobenzoyl group would likely introduce some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The carboxamide group could be involved in various reactions, such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Polymeric Materials
- Synthesis and Characterization of New Polyamides : New polyamides were synthesized using a direct polycondensation reaction of 2,5-bis[(4-carboxyanilino)carbonyl]pyridine with aromatic diamines. These novel polyamides, which include pyridyl moiety in the main chain, exhibited good solubility in polar solvents and showed promising thermal properties, indicating potential applications in materials science for creating polymers with specific characteristics (Faghihi & Mozaffari, 2008).
Antibacterial Agents
- Pyrrole-2-carboxamide Derivatives as Antibacterial Agents : A series of pyrrole-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains, highlighting the potential of similar compounds in developing new antibacterial agents (Mane et al., 2017).
Conducting Polymers
- Chiral Conducting Polymers Based on Polypyrrole : The synthesis of optically active pyrrole monomers and their electropolymerization to form chiral conducting polymers was explored. These materials, with specific optical and electrical properties, could be useful in electronic devices, showcasing how structural modifications at the molecular level can impact material properties (Chen et al., 1997).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards would depend on the properties of the compound .
Properties
IUPAC Name |
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-16-13(19)10-5-7(6-17-10)12(18)11-8(14)3-2-4-9(11)15/h2-6,17H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCVPHRDALQWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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